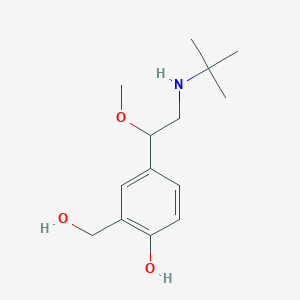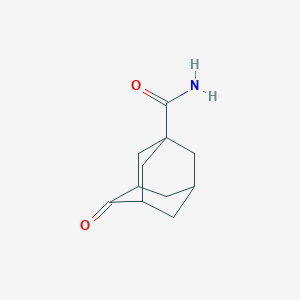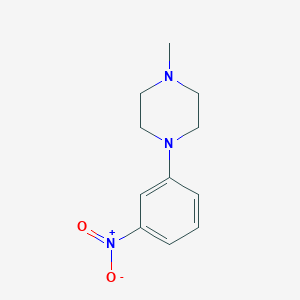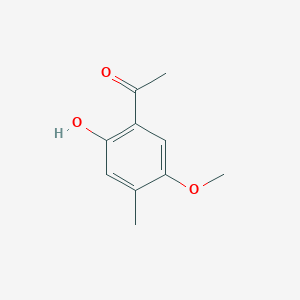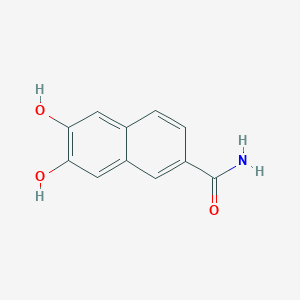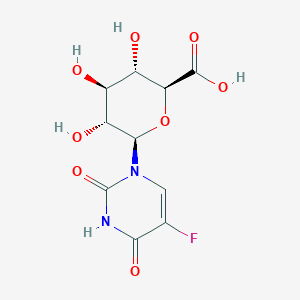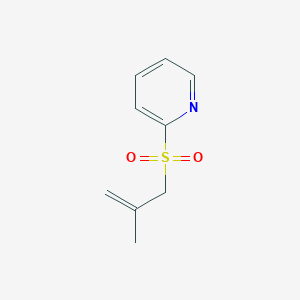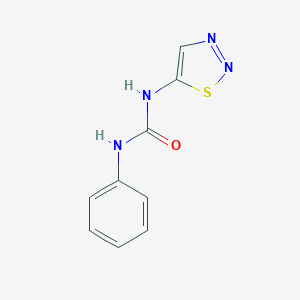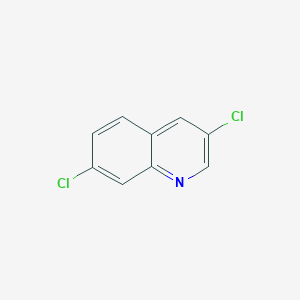![molecular formula C9H10O2 B128396 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene CAS No. 149388-13-6](/img/structure/B128396.png)
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene, also known as MDSD, is a unique organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene exhibits a range of biochemical and physiological effects. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has several advantages for use in lab experiments, including its unique structure and potential applications in drug discovery and materials science. However, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the biological activity of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has not been fully characterized, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. One area of interest is the development of new drugs based on the structure of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. Additionally, further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science. Finally, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene could be optimized to reduce the complexity and cost of the process, making it more accessible for use in research and industry.
Conclusion
In conclusion, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a unique organic compound that has shown potential applications in various fields of scientific research. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene involves a multistep process that begins with the reaction of 2,3-dihydrofuran and glyoxal in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including a retro-Diels-Alder reaction and a Diels-Alder reaction, to yield 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
Eigenschaften
CAS-Nummer |
149388-13-6 |
|---|---|
Produktname |
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
8-methylidene-1,4-dioxaspiro[4.5]deca-6,9-diene |
InChI |
InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2-5H,1,6-7H2 |
InChI-Schlüssel |
BLWANRUGSQKSJE-UHFFFAOYSA-N |
SMILES |
C=C1C=CC2(C=C1)OCCO2 |
Kanonische SMILES |
C=C1C=CC2(C=C1)OCCO2 |
Synonyme |
1,4-Dioxaspiro[4.5]deca-6,9-diene, 8-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



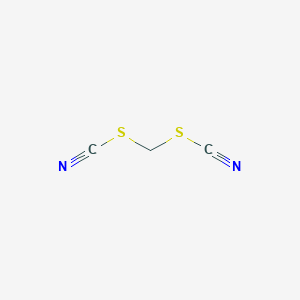
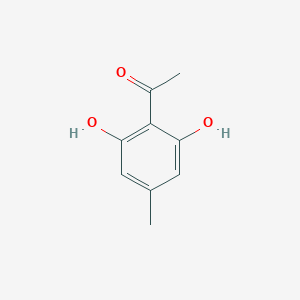
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
